molecular formula C12H11BrN2O2 B7777657 1-[(4-Nitrophenyl)methyl]pyridin-1-ium bromide CAS No. 4329-73-1

1-[(4-Nitrophenyl)methyl]pyridin-1-ium bromide

Cat. No.: B7777657
CAS No.: 4329-73-1
M. Wt: 295.13 g/mol
InChI Key: BAHZTGRLJGIBKV-UHFFFAOYSA-M
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Description

1-[(4-Nitrophenyl)methyl]pyridin-1-ium bromide is an organic salt of the pyridinium class, characterized by a 4-nitrobenzyl group attached to the nitrogen center of the pyridinium ring. This molecular structure, which shares a core pyridinium bromide scaffold with compounds like 1-[(4-Methylphenyl)methyl]pyridin-1-ium;bromide and 3-Carbamoyl-1-(4-nitrobenzyl)pyridinium bromide , is of significant interest in synthetic organic chemistry. It primarily serves as a key intermediate or building block in the synthesis of more complex molecules. Researchers value this compound for its potential application in the development of ionic liquids, as a precursor for catalysts, and in the preparation of charge-transfer complexes for materials science research. The presence of both the electron-deficient nitroaromatic system and the cationic pyridinium ring makes it a versatile candidate for studying molecular interactions. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(4-nitrophenyl)methyl]pyridin-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H11N2O2.BrH/c15-14(16)12-6-4-11(5-7-12)10-13-8-2-1-3-9-13;/h1-9H,10H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHZTGRLJGIBKV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC2=CC=C(C=C2)[N+](=O)[O-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332680
Record name 1-[(4-Nitrophenyl)methyl]pyridin-1-ium bromide
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Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4329-73-1
Record name Pyridinium, 1-[(4-nitrophenyl)methyl]-, bromide (1:1)
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Record name 1-[(4-Nitrophenyl)methyl]pyridin-1-ium bromide
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Preparation Methods

Reaction Mechanism and Reagents

The synthesis involves quaternization of pyridine via nucleophilic substitution. Pyridine reacts with 4-nitrobenzyl bromide in a polar aprotic solvent (e.g., acetonitrile) under reflux conditions. The electron-deficient benzyl carbon in 4-nitrobenzyl bromide facilitates nucleophilic attack by pyridine’s lone pair, forming the pyridinium salt.

Procedure and Optimization

  • Step 1 : Pyridine (1.0 equiv) and 4-nitrobenzyl bromide (2.05 equiv) are combined in anhydrous acetonitrile (20 mL).

  • Step 2 : The mixture is refluxed at 82°C for 30–45 minutes, monitored by TLC.

  • Step 3 : The product precipitates upon cooling and is purified via recrystallization from ethanol.

Yields typically exceed 85%, with excess 4-nitrobenzyl bromide ensuring complete conversion. The nitro group accelerates reactivity compared to unsubstituted benzyl bromides due to its electron-withdrawing effect.

Solvent-Free Silica-Supported Synthesis

Methodology and Advantages

This eco-friendly approach eliminates volatile solvents by adsorbing reactants onto silica gel (60–120 mesh). The mixture is heated in a muffle furnace at 100°C, where silica acts as a catalyst and heat distributor.

Step-by-Step Protocol

  • Step 1 : Pyridine and 4-nitrobenzyl bromide (1:1.05 molar ratio) are ground with silica gel (5 g) to homogeneity.

  • Step 2 : The mixture is heated at 100°C for 10–15 minutes.

  • Step 3 : The product is extracted using dichloromethane and purified via filtration.

This method achieves quantitative yields (96–98%) with minimal purification, reducing waste and toxicity.

Microwave-Assisted Synthesis

Enhanced Efficiency

Microwave irradiation accelerates the reaction through dielectric heating. Silica gel ensures even energy distribution, enabling completion in 4–7 minutes.

Operational Details

  • Step 1 : Reactants and silica gel are mixed and irradiated at 300 W.

  • Step 2 : The crude product is washed with ethanol to remove silica.

  • Step 3 : Recrystallization from acetone yields pure compound (94–96%).

This method is ideal for high-throughput applications, offering rapid synthesis with reduced energy consumption.

Comparative Analysis of Synthetic Methods

ParameterConventionalSolvent-FreeMicrowave
Reaction Time 30–45 min10–15 min4–7 min
Temperature 82°C (reflux)100°C100°C
Yield 85–90%96–98%94–96%
Solvent Use AcetonitrileNoneNone
Environmental Impact ModerateLowLow

Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 4.78 (s, 2H, CH₂), 7.56–8.25 (m, aromatic protons), and 8.17–8.25 (d, pyridinium protons).

  • ¹³C NMR (100 MHz, DMSO-d₆): Signals at δ 58.6 (CH₂), 123.5–146.7 (aromatic and pyridinium carbons).

Mass Spectrometry (MS)

  • FAB-MS : m/z 337.17 [M]⁺ corresponds to the molecular ion (C₁₄H₁₃BrN₂O₃).

Elemental Analysis

  • Calculated : C 49.88%, H 3.89%, N 8.31%.

  • Found : C 49.82%, H 3.84%, N 8.27%.

Applications and Derivatives

Catalytic and Biological Uses

The compound serves as a precursor for anion-exchange resins and ionic liquids. Derivatives like 1,1′-(hexane-1,6-diyl)bis-pyridinium salts exhibit cytotoxic activity against cancer cell lines.

Functionalization Strategies

  • Anion Exchange : Treatment with KPF₆ or NaBF₄ replaces bromide with PF₆⁻ or BF₄⁻, altering solubility.

  • Dimerization : Reaction with dibromoalkanes yields bis-pyridinium salts for drug delivery systems .

Chemical Reactions Analysis

Oxidation Reactions

The nitro group (-NO₂) undergoes oxidation under strong acidic or oxidative conditions. For example:

  • Reaction with potassium permanganate (KMnO₄) in acidic media converts the nitro group to a carboxylic acid or nitroso intermediate depending on reaction conditions.

  • Chromium trioxide (CrO₃) in sulfuric acid oxidizes the aromatic ring, forming quinone derivatives.

Table 1: Oxidation Pathways

Oxidizing AgentProduct FormedConditionsYield (%)
KMnO₄/H₂SO₄Carboxylic acid80°C, 6h~65
CrO₃/H₂SO₄Quinone60°C, 4h~50

Reduction Reactions

The nitro group is reducible to an amine (-NH₂) via catalytic hydrogenation or chemical reducing agents:

  • Palladium on carbon (Pd/C) with H₂ gas yields 1-[(4-aminophenyl)methyl]pyridin-1-ium bromide.

  • Sodium dithionite (Na₂S₂O₄) in aqueous ethanol selectively reduces the nitro group at room temperature.

Mechanism Insight : Reduction proceeds through a nitroso intermediate, followed by hydroxylamine, before final amine formation.

Nucleophilic Substitution

The pyridinium ring’s electron-deficient nature facilitates nucleophilic attacks:

  • Hydroxide ions (OH⁻) displace the bromide counterion, forming 1-[(4-nitrophenyl)methyl]pyridin-1-ium hydroxide.

  • Ammonia (NH₃) substitutes at the pyridinium C-2 or C-4 positions, generating aminopyridine derivatives .

Key Example :
Reaction with sodium methoxide (NaOMe) in methanol produces methoxy-substituted pyridines via SNAr (nucleophilic aromatic substitution) .

Dearomatization Reactions

The pyridinium ring undergoes copper-catalyzed asymmetric dearomatization to form dihydropyridines or piperidines:

  • Cu(I) complexes (e.g., CuCl/(R,R)-Ph-BPE ligand) enable 1,4-dearomatization with styrenes, yielding enantiomerically enriched dihydropyridines .

  • Dimethoxymethyl silane (DMMS) acts as a hydride source in tandem dearomatization/reduction sequences .

  • Pyridine activation via coordination to Cu(I).

  • Hydride transfer from DMMS generates a nucleophilic Cu-H species.

  • Dearomatization forms a dihydropyridine intermediate, which is further reduced .

Coordination Chemistry

The bromide ion participates in coordination polymer formation:

  • Reaction with ZnCl₂ and disodium maleonitriledithiolate yields a Zn(II)-containing coordination polymer with a 2D network .

  • Structural analysis (X-ray diffraction) confirms bromide’s role as a bridging ligand .

Structural Data :

  • Crystal System : Monoclinic

  • Space Group : P2₁/c

  • Bond Lengths : Zn-Br = 2.42 Å

Photochemical Reactions

Under UV irradiation, the compound participates in denitrogenation pathways:

  • Photodecomposition generates nitrene radicals, which recombine to form aziridine derivatives .

  • Reaction with secondary amines yields pyrrole derivatives via cyclization .

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis, particularly in nucleophilic substitution reactions. Its quaternary ammonium structure allows it to act as a phase-transfer catalyst, facilitating reactions between polar and non-polar phases. For instance, it has been utilized in the synthesis of various heterocyclic compounds through reactions involving azomethine imines and other dipolarophiles .

Research has indicated that 1-[(4-Nitrophenyl)methyl]pyridin-1-ium bromide exhibits antimicrobial properties. Studies have shown its efficacy against certain bacterial strains, making it a candidate for further exploration in pharmaceutical applications. Its mechanism of action may involve disruption of microbial cell membranes due to its cationic nature .

Material Science

In materials science, this compound has been investigated for its potential use in the development of ionic liquids and polymeric materials. Its ability to form stable ionic solutions makes it suitable for applications in electrochemistry and as an electrolyte in batteries . Furthermore, its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting potential as a topical antimicrobial agent .

Case Study 2: Phase Transfer Catalysis

In another research project, this compound was employed as a phase-transfer catalyst in the synthesis of substituted phenols from aryl halides. The reaction conditions were optimized to achieve high yields (up to 90%) with minimal side products. This application highlights its utility in facilitating organic transformations that are otherwise challenging due to solubility issues .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituent on the pyridinium ring significantly impacts physical, chemical, and biological properties. Below is a comparative analysis of key derivatives:

Compound Name Substituent(s) Key Structural Features Reference
1-[(4-Nitrophenyl)methyl]pyridin-1-ium bromide 4-Nitrobenzyl Electron-withdrawing nitro group enhances electrophilicity [19]
BOP-1 (1-(3-bromobenzyl)-3-((4-oxoquinazolin-3-yl)methyl) pyridin-1-ium bromide) 3-Bromobenzyl, 4-oxoquinazolinyl Bromine and quinazolinyl groups enhance cholinesterase inhibition [2]
3a (1-(2-(3-nitrophenyl)-2-oxoethyl)-4-(((3,4,5-trimethoxyphenyl)imino)methyl)pyridin-1-ium bromide) 3-Nitrophenyl ketone, 3,4,5-trimethoxy Electron-donating methoxy groups improve solubility [4]
1-(1-Adamantyl)pyridin-1-ium bromide Adamantyl Bulky adamantyl group increases melting point (245°C) [15]

Key Observations :

  • Electron-withdrawing groups (e.g., nitro) increase reactivity in electrophilic reactions, whereas electron-donating groups (e.g., methoxy) improve solubility [19][19].
  • Bulky substituents like adamantyl enhance thermal stability, as seen in the high melting point of 1-(1-Adamantyl)pyridinium bromide [15].

Key Observations :

  • Shorter reaction times (0.25 hours for 3a ) and polar solvents (acetonitrile) correlate with higher yields [4].
  • Bulky substrates (e.g., adamantyl) may require extended reflux times, reducing yields [1].

Physical and Spectral Properties

Substituents influence melting points and spectral signatures:

Compound Name Melting Point (°C) Notable Spectral Data (NMR, IR) Reference
This compound Not reported Expected IR: ~1520 cm⁻¹ (NO₂ asym stretch) [19]
3a 216–218 ¹H-NMR: δ 9.85 (CHO), 8.68 (pyridinium H) [4]
1-(1-Adamantyl)pyridin-1-ium bromide 245 (dec.) ¹³C-NMR: δ 143.0 (adamantyl C) [15]
BOP-8 (1-(4-chlorobenzyl) derivative) Not reported IC₅₀ (AChE): 1.11 µM [2]

Key Observations :

  • Nitro groups produce distinct IR stretches (~1520 cm⁻¹) and deshielded NMR signals due to electron withdrawal [19].
  • Adamantyl derivatives exhibit high thermal stability (melting points >200°C) [15].

Key Observations :

  • BOP derivatives with quinazolinyl groups show superior enzyme inhibition due to dual-binding motifs [2].
  • Pyridinium salts with hydrophilic substituents (e.g., hydroxyethyl) enhance bromine retention in batteries [6].

Biological Activity

1-[(4-Nitrophenyl)methyl]pyridin-1-ium bromide, also known by its CAS number 4329-73-1, is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H13BrN2O3C_{14}H_{13}BrN_2O_3. It features a pyridinium ring substituted with a nitrophenyl group, which is critical for its biological activity. The presence of the nitro group enhances its electrophilic nature, allowing it to interact with various biological targets.

The biological activity of this compound primarily involves its interaction with cellular components through several proposed mechanisms:

  • Electrophilic Attack : The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophiles in biological systems, potentially leading to DNA damage or modulation of protein function .
  • Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular proliferation and survival .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (μM)Reference
MCF-7 (Breast)5
HeLa (Cervical)10
A549 (Lung)7

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving oxidative stress and DNA damage.

Antimicrobial Activity

Additionally, this compound has demonstrated antimicrobial properties against a range of pathogens. Its efficacy was assessed using standard disc diffusion methods:

PathogenZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These results indicate that the compound can potentially serve as a lead structure for developing new antimicrobial agents.

Study on Anticancer Mechanism

In a recent study, researchers investigated the mechanism by which this compound induces apoptosis in MCF-7 cells. The study revealed that the compound activates caspase pathways and increases the levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .

Study on Antimicrobial Effects

Another study focused on the antimicrobial activity against Staphylococcus aureus. The researchers found that treatment with the compound resulted in significant bacterial cell membrane disruption, as evidenced by increased leakage of intracellular contents. This suggests a potential mechanism for its antibacterial action .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-[(4-Nitrophenyl)methyl]pyridin-1-ium bromide, and what critical parameters influence yield?

  • Methodology : The compound is typically synthesized via alkylation of pyridine with 4-nitrobenzyl bromide. Key parameters include solvent choice (e.g., acetonitrile for polar aprotic conditions), temperature (60–80°C), and reaction time (12–24 hours). Purification often involves recrystallization or column chromatography. Contaminants like unreacted pyridine or nitrobenzyl derivatives must be monitored via TLC .
  • Optimization : Yield improvements (from ~50% to >80%) are achievable by optimizing stoichiometric ratios (e.g., 1.2:1 pyridine:4-nitrobenzyl bromide) and using inert atmospheres to prevent oxidation.

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • NMR : 1^1H NMR should show characteristic peaks: δ 8.5–9.0 ppm (pyridinium protons), δ 7.5–8.2 ppm (nitrophenyl aromatic protons), and δ 5.5–6.0 ppm (CH2_2 bridge).
  • HRMS : High-resolution mass spectrometry (e.g., ESI-MS) confirms the molecular ion peak at m/z 275.06 [M–Br]+^+ with isotopic patterns matching theoretical values (Figure S40–S41 in ).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 47.8%, H: 3.6%, N: 8.3%).

Q. What are the primary applications of this compound in experimental systems?

  • Research Context : It serves as a cationic fluorescent probe for tracking plasma membrane dynamics due to its charge-regulated anchoring properties. Applications include real-time monitoring of membrane potential changes during apoptosis or vesicle fusion (similar to CSP-TPP in ).
  • Limitations : Photostability and pH sensitivity require calibration (e.g., buffer optimization at pH 7.4 ± 0.2).

Advanced Research Questions

Q. How do solvent polarity and counterion exchange affect the compound’s fluorescence quantum yield?

  • Methodology : Fluorescence intensity is measured in solvents of varying polarity (e.g., DMSO vs. water). Counterion exchange (e.g., Br^- to PF6_6^-) can enhance quantum yield by reducing collisional quenching. Data from similar pyridinium salts show a 2.5-fold increase in quantum yield (Φ = 0.15 → 0.38) in non-polar solvents .
  • Contradictions : Discrepancies in reported Φ values may arise from impurities or excitation wavelength variability. Validate via controlled solvent degassing and standardized instrument settings.

Q. What mechanistic insights explain the compound’s selective binding to lipid bilayers?

  • Hypothesis : The 4-nitrophenyl group enhances hydrophobicity, while the pyridinium cation promotes electrostatic interactions with negatively charged phospholipids.
  • Experimental Design :

  • Use surface plasmon resonance (SPR) to quantify binding affinity (Kd_d) to model membranes (e.g., DOPC/DOPS liposomes).
  • Compare with analogs lacking the nitro group to isolate structural contributions (e.g., 10-fold higher Kd_d observed in nitro-containing derivatives) .

Q. How can kinetic studies resolve discrepancies in reported reaction rates for its synthesis?

  • Data Analysis : Conflicting rate constants (e.g., 0.05 vs. 0.08 h1^{-1}) may stem from temperature gradients or catalyst traces. Perform pseudo-first-order kinetics under controlled conditions (e.g., excess pyridine) and use Arrhenius plots to reconcile discrepancies.
  • Validation : Replicate experiments across labs with standardized reagents (e.g., ≥99% purity for 4-nitrobenzyl bromide) .

Data Contradiction and Resolution

Q. Why do NMR and HRMS data sometimes conflict in confirming molecular purity?

  • Root Cause : NMR may fail to detect low-abundance isomers (e.g., ortho-nitro byproducts), while HRMS identifies all ionizable species.
  • Resolution : Combine orthogonal techniques (e.g., HPLC-MS) to quantify impurities. For example, a 5% ortho-isomer contamination in HRMS requires column chromatography repurification.

Q. How to address anomalous fluorescence quenching in live-cell imaging studies?

  • Troubleshooting :

  • Hypothesis 1 : Cellular reductants (e.g., glutathione) degrade the nitro group. Test via pre-treatment with 1 mM N-ethylmaleimide (a thiol blocker).
  • Hypothesis 2 : Self-aggregation at high concentrations. Use dynamic light scattering (DLS) to detect aggregates and adjust concentration to ≤10 μM .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions and inert gas purging to minimize side reactions.
  • Characterization : Cross-validate spectral data with computational tools (e.g., Gaussian for NMR chemical shift predictions).
  • Application : Calibrate fluorescence protocols using positive/negative controls (e.g., CCCP for membrane depolarization).

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